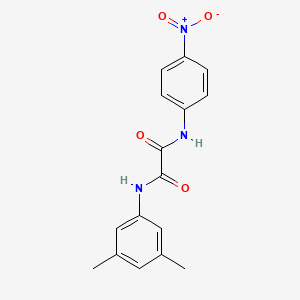

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

CAS No.: 899974-33-5

Cat. No.: VC7027437

Molecular Formula: C16H15N3O4

Molecular Weight: 313.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899974-33-5 |

|---|---|

| Molecular Formula | C16H15N3O4 |

| Molecular Weight | 313.313 |

| IUPAC Name | N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide |

| Standard InChI | InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |

| Standard InChI Key | PYNRYCKPWHIXCI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |

Introduction

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group (-CONH-CO-) linked to aromatic substituents. This specific compound features a 3,5-dimethylphenyl group at one nitrogen atom and a 4-nitrophenyl group at the other. Such structural diversity influences its physicochemical properties and potential applications in fields like materials science, pharmaceuticals, and biological research.

Synthesis

The synthesis of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves:

-

Starting Materials:

-

Oxalyl chloride (C2Cl2O2)

-

3,5-dimethylaniline (C8H11N)

-

4-nitroaniline (C6H6N2O2)

-

-

Procedure:

-

React oxalyl chloride with 3,5-dimethylaniline in an inert solvent (e.g., dichloromethane) under controlled conditions to form an intermediate.

-

Introduce 4-nitroaniline to complete the substitution reaction.

-

Purify the product via recrystallization or chromatography.

-

-

Reaction Conditions:

-

Temperature: Typically between 0°C and room temperature.

-

Catalysts: May include bases like triethylamine to neutralize HCl byproducts.

-

Potential Applications

-

Pharmaceutical Research:

-

The oxalamide moiety is a known pharmacophore in drug design, potentially offering anti-inflammatory or antimicrobial properties.

-

-

Materials Science:

-

Oxalamides are used as precursors for polymer synthesis or as additives for modifying material properties.

-

-

Biological Studies:

-

The nitro group can serve as a site for bioconjugation or reduction-based activation in biochemical assays.

-

Spectroscopic Characterization

Spectroscopic techniques confirm the structure of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide:

-

Infrared (IR): Peaks at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch), and ~1350 cm⁻¹ (NO2 stretch).

-

NMR (¹H & ¹³C): Chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.

-

Mass Spectrometry (MS): Molecular ion peak at m/z = 297 confirms molecular weight.

Crystallographic Data

Single-crystal X-ray diffraction reveals:

-

Planar geometry around the oxalamide core.

-

Intermolecular hydrogen bonding between NH and C=O groups.

-

π–π stacking interactions between aromatic rings.

Biological Evaluation

Preliminary studies suggest moderate antimicrobial activity against Gram-positive bacteria due to the nitro group's electron-withdrawing effects enhancing reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume